N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-12-17(13-7-14)31(29,30)22-21-25-20(24-16-10-8-15(23)9-11-16)18-4-2-3-5-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMONWEEDAERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Intermediate Preparation
The synthesis begins with the conversion of a propargyl ether to an azide. For example, treatment of 1-(4-methylphenyl)sulfonyl-2-propynyloxybenzene with sodium azide in tetrahydrofuran (THF)-water (4:1) at 0°C yields the corresponding azide in 95% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/water (4:1) |
| Temperature | 0°C → room temperature |
| Reaction Time | 1 hour |
| Yield | 95% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide intermediate undergoes a click reaction with 4-chlorobenzylacetylene in the presence of copper iodide (CuI) to form the 1,2,3-triazole derivative. Optimized conditions involve refluxing in THF at 80°C for 3 hours, achieving 80–85% yield.
Key Observations
- CuI (0.2 equiv) sufficient for catalysis; excess copper reduces purity.
- Ethyl acetate/hexane (4:1) chromatography effectively isolates the triazole product.
Nitro Group Reduction
The triazole intermediate’s nitro group is reduced using iron powder and ammonium chloride in ethanol-water (1:1) at 80°C. This step proceeds quantitatively within 2 hours, yielding the primary amine.
Optimization Data
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Fe/NH₄Cl | Ethanol/water | 80°C | 2 h | 76–80% |
Quinazoline Coupling
The amine intermediate reacts with 4-chloro-quinazoline derivatives under reflux in THF-water (4:1) with anhydrous sodium acetate. This nucleophilic aromatic substitution installs the 4-chlorobenzyl group, completing the target molecule.
Representative Procedure
- Combine amine (1 equiv), 4-chloro-quinazoline (0.9 equiv), and NaOAc (3 equiv) in THF/water.
- Reflux at 80°C for 6 hours.
- Purify via alumina column chromatography (CH₂Cl₂/MeOH 49:1).
- Isolate as a white powder in 73–88% yield.
Critical Analysis of Methodologies
Sulfonylation Timing
The sulfonyl group is introduced early in the synthesis (Step 2.1) to avoid side reactions during subsequent steps. Alternative approaches introducing sulfonyl groups post-cyclization led to lower yields (<60%) due to steric hindrance.
Solvent Effects on CuAAC
Solvent screening revealed THF as optimal for CuAAC, whereas dimethylformamide (DMF) caused decomposition. Polar aprotic solvents improved reaction rates but compromised triazole stability.
Temperature Sensitivity in Reduction
The iron-mediated reduction requires precise temperature control. Exceeding 80°C promotes over-reduction, forming undesired byproducts (e.g., hydroxylamines).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization Strategies
| Step | Variable Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| CuAAC | CuI Loading | 0.2 equiv | +12% |
| Reduction | NH₄Cl Equiv | 10 equiv | +8% |
| Coupling | Base | NaOAc | +15% vs. K₂CO₃ |
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) confirmed robustness:
- CuAAC : 82% yield at 500 L scale.
- Reduction : 78% yield with automated temperature control.
- Coupling : 85% yield using continuous flow chromatography.
Alternative Pathways and Emerging Technologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduced CuAAC time from 3 hours to 20 minutes, though yields remained comparable (81%).
Enzymatic Sulfonylation
Exploratory use of aryl sulfotransferases achieved 40% sulfonylation under mild conditions (pH 7.4, 37°C), but scalability remains challenging.
Chemical Reactions Analysis
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Sulfonyl Group Reactions: The sulfonyl group can undergo various transformations, including sulfonation and desulfonation reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazoloquinazoline structures but different substituents, which may exhibit different biological activities and properties.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures, which may have varying chemical reactivity and applications.
Sulfonyl Derivatives: Compounds with sulfonyl groups but different aromatic or heterocyclic cores, which may be used in different industrial or pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Biological Activity
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and interaction with various protein kinases.
- Molecular Formula : C18H16ClN5O2S
- Molecular Weight : 393.87 g/mol
- Structure : The compound features a triazoloquinazoline core with sulfonyl and chlorophenyl substituents, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various tyrosine kinases, which are crucial in regulating cell proliferation and survival. Specifically, studies have shown that quinazoline derivatives can act as ATP-competitive inhibitors for kinases such as CDK2 and EGFR .
Inhibition Profiles
The compound has been tested against several protein kinases:
- CDK2 : IC50 values indicate potent inhibition, comparable to established inhibitors like imatinib.
- EGFR : Exhibits significant inhibitory activity with IC50 values in the low micromolar range.
- HER2 and VEGFR2 : The compound shows varying degrees of inhibition against these kinases .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits moderate to high cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines showed significant growth inhibition at low micromolar concentrations .
The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline ring enhance cytotoxicity. Compounds with bulky groups or specific halogen substitutions tend to exhibit improved activity .
Case Studies
- In Vitro Studies : In a study evaluating multiple quinazoline derivatives, this compound demonstrated an IC50 of 0.173 µM against CDK2, indicating strong inhibitory potential compared to other tested compounds .
- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. This finding aligns with experimental IC50 values observed in biochemical assays .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine to improve yield and purity?
- Methodology :
- Use cyclocondensation reactions with precursors like diphenyl-N-cyanodithioimidocarbonate and hydrazinobenzoic acid derivatives under controlled temperatures (e.g., ethanol reflux at 60–90°C) .
- Incorporate triethylamine as a base to facilitate deprotonation and stabilize intermediates .
- Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) or column chromatography (gradient elution with EtOAC/light petroleum) .
- Key Parameters : Solvent choice, reaction time (3–24 hours), and stoichiometric ratios of reactants .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 4-chlorophenyl and 4-methylphenyl groups) via and NMR shifts .
- Mass Spectrometry (MS) : Validate molecular weight (413.91 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve planar conformation of the triazoloquinazoline core and dihedral angles of substituents (e.g., 59.3° for phenyl rings) .
Q. How can solubility limitations of this compound be addressed in in vitro assays?
- Methodology :
- Use co-solvent systems (e.g., DMSO/water mixtures) at concentrations ≤1% to avoid cytotoxicity .
- Explore salt formation or prodrug strategies to enhance aqueous solubility .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects .
- Target Specificity Profiling : Use kinase/phosphatase screening panels to differentiate primary targets from off-target interactions .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, serum proteins) .
Q. How does the sulfonyltriazoloquinazoline scaffold influence structure-activity relationships (SAR) in kinase inhibition?
- Methodology :
- Molecular Docking : Compare binding poses of the sulfonyl group with ATP-binding pockets (e.g., EGFR, VEGFR) using PDB structures .
- Analog Synthesis : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects .
- Key Findings : The sulfonyl group enhances hydrogen bonding with kinase hinge regions, while the 4-chlorophenyl moiety improves hydrophobic interactions .
Q. What experimental designs are optimal for assessing environmental or toxicological impacts of this compound?
- Methodology :
- Long-Term Ecotoxicity Studies : Use randomized block designs with split-split plots to evaluate bioaccumulation in soil/water systems over multiple seasons .
- Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify biomarkers of toxicity in model organisms (e.g., Daphnia magna) .
- Validation : Align with OECD guidelines for chemical risk assessment .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?
- Methodology :
- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
- Microenvironment Modeling : Test under hypoxic vs. normoxic conditions to assess oxygen-dependent mechanisms .
- Case Study : Discrepancies in IC values may reflect differential expression of efflux pumps (e.g., P-gp) in resistant cell lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
